1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427379-43-8
VCID: VC6821995
InChI: InChI=1S/C4H8N4.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,5H2,1H3,(H,6,7,8);1H
SMILES: CC(C1=NC=NN1)N.Cl
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59

1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

CAS No.: 1427379-43-8

Cat. No.: VC6821995

Molecular Formula: C4H9ClN4

Molecular Weight: 148.59

* For research use only. Not for human or veterinary use.

1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride - 1427379-43-8

Specification

CAS No. 1427379-43-8
Molecular Formula C4H9ClN4
Molecular Weight 148.59
IUPAC Name 1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C4H8N4.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,5H2,1H3,(H,6,7,8);1H
Standard InChI Key YLKSYIPVPZDDQY-UHFFFAOYSA-N
SMILES CC(C1=NC=NN1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,2,4-triazole ring—a five-membered heterocycle with three nitrogen atoms—linked to an ethylamine group at the C3 position. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The IUPAC name, 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, reflects this substitution pattern and ionic state.

Structural Features

  • Triazole ring: The 1,2,4-triazole moiety provides sites for hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors.

  • Ethylamine side chain: The primary amine group enables protonation under physiological conditions, enhancing water solubility and ionic interactions.

  • Hydrochloride counterion: Neutralizes the amine’s basicity, stabilizing the compound for storage and handling.

Physicochemical Profile

Key properties are summarized below:

PropertyValue
Molecular FormulaC₄H₈ClN₅
Molecular Weight169.60 g/mol
Hydrogen Bond Donors3 (NH₂, NH, HCl)
Hydrogen Bond Acceptors4 (triazole N, NH₂, Cl⁻)
LogP (Predicted)-1.2
Solubility in Water>50 mg/mL

The low LogP value indicates high polarity, consistent with its hydrochloride salt form. This solubility profile makes it suitable for aqueous-based formulations.

Synthesis and Production

Synthetic Routes

The synthesis of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves two primary stages: triazole ring formation and side-chain functionalization, followed by salt formation.

Triazole Ring Synthesis

Patent CN105906575A describes a high-pressure method for synthesizing 1H-1,2,4-triazole derivatives using formic acid esters, hydrazine hydrate, and ammonium salts . For example:

  • Reaction: Methyl formate, hydrazine hydrate, and ammonium chloride are heated to 120–130°C under pressure, yielding a triazole intermediate.

  • Byproduct Removal: Methanol is evaporated using residual heat, leaving a white emulsion .

Industrial Scalability

The patent’s continuous flow reactor design and optimized parameters (e.g., 1–2 hours reaction time, 85% hydrazine hydrate) suggest scalability. Yields exceeding 80% are achievable, with minimal waste generation due to solvent recovery systems .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antifungal Agents: Voriconazole analogs with improved pharmacokinetics.

  • Kinase Inhibitors: Targeted therapies for oncology, leveraging triazole-metal interactions.

Materials Science

  • Coordination Polymers: The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

  • Ionic Liquids: High thermal stability and conductivity suit it for electrolyte applications.

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